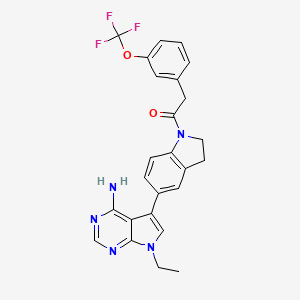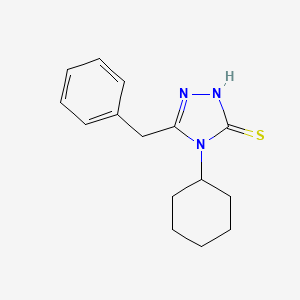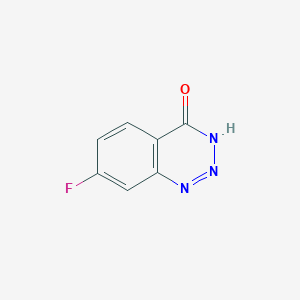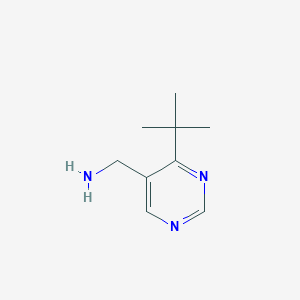
Ripk1-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RIPK1-IN-7 est un inhibiteur puissant de la kinase 1 de la sérine/thréonine interagissant avec le récepteur (RIPK1), qui joue un rôle crucial dans la régulation de l'inflammation et de la mort cellulaire. Ce composé a montré un potentiel significatif dans le traitement de diverses maladies inflammatoires et neurodégénératives en inhibant l'activité kinase de RIPK1 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'une des étapes clés est l'incorporation d'un groupe lipophilique et d'un groupe polaire dans le cycle pyrazole, ce qui améliore considérablement l'affinité de liaison . L'introduction d'un atome de chlore s'est avérée particulièrement efficace pour prolonger la demi-vie du composé .
Méthodes de production industrielle : La production industrielle de RIPK1-IN-7 implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le processus comprend des étapes de purification rigoureuses pour éliminer toutes les impuretés et garantir que le composé répond aux normes requises pour les applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : RIPK1-IN-7 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d'améliorer son efficacité et sa stabilité .
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les agents de substitution comme les halogènes. Les réactions sont généralement réalisées dans des conditions contrôlées pour garantir que les modifications souhaitées sont obtenues .
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des versions modifiées de this compound avec une affinité de liaison et une stabilité améliorées. Ces modifications sont cruciales pour améliorer le potentiel thérapeutique du composé .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé d'outil pour étudier le rôle de RIPK1 dans divers processus cellulaires . En biologie, il aide à comprendre les mécanismes de la mort cellulaire et de l'inflammation . En médecine, this compound s'est avéré prometteur dans le traitement des maladies inflammatoires et neurodégénératives en inhibant l'activité kinase de RIPK1 . Dans l'industrie, il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant RIPK1 .
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité kinase de RIPK1. Cette inhibition empêche la phosphorylation des cibles en aval, bloquant ainsi les voies de signalisation impliquées dans l'inflammation et la mort cellulaire . Les cibles moléculaires de this compound comprennent RIPK1 lui-même, ainsi que d'autres protéines impliquées dans la voie de signalisation de la nécroptose, telles que la kinase 3 interagissant avec le récepteur (RIPK3) et la pseudo-kinase de type domaine de kinase de lignée mixte (MLKL) .
Applications De Recherche Scientifique
RIPK1-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of RIPK1 in various cellular processes . In biology, it helps in understanding the mechanisms of cell death and inflammation . In medicine, this compound has shown promise in treating inflammatory and neurodegenerative diseases by inhibiting the kinase activity of RIPK1 . In industry, it is used in the development of new therapeutic agents targeting RIPK1 .
Mécanisme D'action
RIPK1-IN-7 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways involved in inflammation and cell death . The molecular targets of this compound include RIPK1 itself, as well as other proteins involved in the necroptosis signaling pathway, such as receptor-interacting protein kinase 3 (RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL) .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires à RIPK1-IN-7 comprennent la nécrostatine-1 (Nec-1), la nécrostatine-3 (Nec-3) et la nécrostatine-4 (Nec-4). Ces composés inhibent également RIPK1 mais diffèrent dans leurs affinités de liaison et leurs mécanismes d'action .
Unicité de this compound : This compound est unique en raison de sa forte affinité de liaison et de sa demi-vie prolongée, ce qui en fait un inhibiteur plus efficace de RIPK1 par rapport à d'autres composés similaires .
Propriétés
IUPAC Name |
1-[5-(4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O2/c1-2-32-13-19(22-23(29)30-14-31-24(22)32)16-6-7-20-17(12-16)8-9-33(20)21(34)11-15-4-3-5-18(10-15)35-25(26,27)28/h3-7,10,12-14H,2,8-9,11H2,1H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXQUDJLJXULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2841201.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)




![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2841209.png)
![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841212.png)


![N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2841217.png)
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2841218.png)
![N-(5-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2841221.png)
![N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2841223.png)
